REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9].C1C(=O)N([I:17])C(=O)C1>CO>[Cl:1][C:2]1[CH:7]=[C:6]([I:17])[CH:5]=[C:4]([Cl:8])[C:3]=1[OH:9]
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Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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ClC1=C(C(=CC=C1)Cl)O
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Name
|
|
Quantity
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27.6 g
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Type
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reactant
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Smiles
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C1CC(=O)N(C1=O)I
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
|
CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under vacuum
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Type
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DISSOLUTION
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Details
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The residue was redissolved in 50 mL of ethyl acetate
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Type
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WASH
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Details
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washed with 3×30 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Type
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CUSTOM
|
Details
|
The residue was purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with petroleum ether (100%)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC(=C1)I)Cl)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.5 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 59.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |